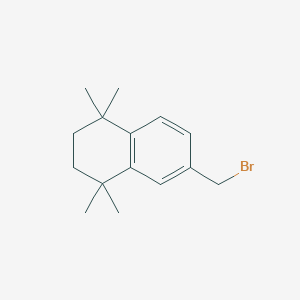

6-(Bromomethyl)-1,1,4,4-Tetramethyl-1,2,3,4-Tetrahydronaphthalene

Descripción general

Descripción

El clorhidrato de AMBMP, también conocido como clorhidrato de N4-(1,3-benzodioxol-5-ilmetil)-6-(3-metoxifenil)-2,4-pirimidindiamina, es una molécula pequeña que actúa como un activador de la señalización canónica de Wnt. También se sabe que inhibe la polimerización de la tubulina.

Métodos De Preparación

La síntesis del clorhidrato de AMBMP involucra varios pasos. Los materiales de partida clave incluyen 1,3-benzodioxol y 3-metoxifenilamina. La ruta sintética típicamente involucra la formación de un anillo de pirimidina a través de una serie de reacciones de condensación y ciclización. El producto final se purifica luego y se convierte a su forma de sal de clorhidrato .

Los métodos de producción industrial para el clorhidrato de AMBMP no están ampliamente documentados, pero probablemente involucren rutas sintéticas similares con optimización para la producción a gran escala. Las condiciones de reacción, como la temperatura, el solvente y los catalizadores, se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

El clorhidrato de AMBMP experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos funcionales en las porciones de benzodioxol o metoxifenilo.

Reducción: Las reacciones de reducción se pueden usar para alterar el anillo de pirimidina u otros grupos funcionales.

Sustitución: Los reactivos comunes para reacciones de sustitución incluyen halógenos y nucleófilos, que pueden reemplazar átomos o grupos específicos en la molécula.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la sustitución podría introducir nuevos grupos funcionales .

Aplicaciones Científicas De Investigación

Synthesis of Retinoid Derivatives

One of the primary applications of 6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is in the synthesis of synthetic retinoid derivatives. These derivatives are crucial for studying their effects on stem cell differentiation. Research has shown that these compounds can induce stem cell differentiation effectively, making them significant in regenerative medicine and developmental biology .

Organic Synthesis

The compound serves as an intermediate in organic synthesis due to its bromomethyl group, which can participate in various nucleophilic substitution reactions. This characteristic makes it suitable for synthesizing more complex organic molecules. The ability to modify the bromine atom allows chemists to introduce different functional groups into the molecule, enhancing its versatility .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its structural similarity to known bioactive compounds allows researchers to investigate its activity against various biological targets. Studies are ongoing to evaluate its efficacy and safety profile in drug development processes .

Material Science

The compound's unique properties also lend themselves to applications in material science. Its hydrophobic nature and thermal stability make it a candidate for developing new materials with specific thermal and mechanical properties. Research into polymerization processes that incorporate this compound could lead to innovative materials with enhanced performance characteristics .

Case Study 1: Induction of Stem Cell Differentiation

A study published in a peer-reviewed journal highlighted the use of this compound in synthesizing retinoid analogs that effectively induce stem cell differentiation. The results demonstrated that these compounds could promote neuronal differentiation in stem cells under controlled laboratory conditions.

Case Study 2: Organic Synthesis Applications

Another research article focused on the utility of this compound as an intermediate in synthesizing complex organic molecules. The study illustrated how the bromomethyl group could be replaced with various nucleophiles to yield diverse derivatives with potential biological activity.

Mecanismo De Acción

El clorhidrato de AMBMP ejerce sus efectos activando la vía de señalización canónica de Wnt. Esta vía implica la estabilización y acumulación de β-catenina en el citoplasma, que luego se trasloca al núcleo para regular la expresión génica. El compuesto también inhibe la polimerización de la tubulina, lo que afecta la división y proliferación celular. Además, el clorhidrato de AMBMP suprime la respuesta inflamatoria inducida por los receptores tipo toll 2, 4 y 5 en monocitos humanos .

Comparación Con Compuestos Similares

El clorhidrato de AMBMP es único en su doble función como activador de la señalización de Wnt e inhibidor de la polimerización de tubulina. Los compuestos similares incluyen:

BML 284: Otro activador de la señalización de Wnt con efectos similares sobre la estabilización de β-catenina.

CID 11210285: Un activador potente y selectivo de la señalización de Wnt sin inhibir la glucógeno sintasa quinasa 3 beta.

Estos compuestos comparten algunas similitudes funcionales con el clorhidrato de AMBMP, pero difieren en sus objetivos moleculares específicos y las vías involucradas.

Actividad Biológica

6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS Number: 119435-90-4) is a brominated derivative of tetramethylnaphthalene. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and synthetic biology. This article explores its biological activity based on various studies and applications.

- Molecular Formula: C15H21Br

- Molecular Weight: 305.24 g/mol

- Solubility: Insoluble in water

- Melting Point: 34°C to 37°C

1. Induction of Stem Cell Differentiation

One of the primary biological activities associated with this compound is its role as an inducer of stem cell differentiation. It has been utilized in the synthesis and evaluation of synthetic retinoid derivatives that promote this differentiation process. This application is critical in regenerative medicine and developmental biology .

3. Cytotoxic Effects

Preliminary studies suggest that brominated naphthalene derivatives may exhibit cytotoxic effects in certain cancer cell lines. The mechanisms underlying these effects often involve apoptosis induction and disruption of cellular signaling pathways. Further research is necessary to elucidate the specific pathways affected by this compound .

Case Study 1: Stem Cell Differentiation

A study investigated the use of this compound in promoting the differentiation of embryonic stem cells into cardiomyocytes. The compound was found to enhance the expression of cardiac-specific markers significantly compared to control groups. This suggests potential therapeutic applications in heart regeneration .

Case Study 2: Anticancer Properties

In a separate investigation focusing on various brominated compounds' effects on cancer cell lines (e.g., MCF-7 breast cancer cells), it was observed that certain derivatives exhibited significant cytotoxicity at micromolar concentrations. The study highlighted the need for further exploration into the structure-activity relationship (SAR) of these compounds to optimize their efficacy against cancer cells .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

6-(bromomethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Br/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9H,7-8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSSLQXZDTXEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)CBr)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370821 | |

| Record name | 6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119435-90-4 | |

| Record name | 6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.